molecular formula C18H21N7O3 B607265 eCF309 CAS No. 2001571-40-8

eCF309

货号 B607265
CAS 编号: 2001571-40-8
分子量: 383.412
InChI 键: PSICWGWNIOOULV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

ECF309 is an ATP-competitive inhibitor of mTOR (IC 50 = 15 nM in vitro and in cells) with >65-fold selectivity over other kinases, including PI3Ks .


Synthesis Analysis

ECF309 was developed through a ligand-based inhibitor design, focused library synthesis, and phenotypic screening to prioritize compounds with potent cell activity . It was identified as a cell cycle inhibitor with micromolar potency that inhibits mTOR kinase activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of eCF309 include a molecular formula of C18H21N7O3 and a molecular weight of 383.4 .

科研应用

  1. 水和废水处理中的电凝聚:电凝聚(EC)是一种有效的技术,用于消除水中广泛范围的污染物。 EC的性能取决于操作条件,如电流密度、电极类型和电解时间 (Mousazadeh et al., 2021)

  2. 废水处理中的电化学技术:电化学技术,包括电沉积、电凝聚、电气浮选和电氧化,在废水处理中起着关键作用。它们有效地去除重金属、胶体颗粒、油脂和有机污染物 (Chen, 2004)

  3. 电化学微加工(ECMM):ECMM是一种利用电化学反应进行微加工的过程。加工电压、占空比和电解液浓度等参数显著影响ECMM过程中的材料去除速率、过切和锥度角 (Pradeep et al., 2019)

  4. 电纺碳纳米纤维(ECNFs):通过静电纺丝制备的ECNFs在能源转换和储存方面具有应用,包括太阳能电池、燃料电池、电池、超级电容器和氢储存。由于其高比表面积、多孔结构和自立体结构,它们具有优势 (Peng et al., 2016)

  5. 水净化中的电凝聚预处理:电凝聚(EC)作为超滤过程中的预处理策略,显示出在水净化系统中改善膜性能和降低跨膜压力的潜力 (Timmes et al., 2009)

性质

IUPAC Name

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICWGWNIOOULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine

Citations

For This Compound
31
Citations
C Fraser, NO Carragher, A Unciti-Broceta - MedChemComm, 2016 - pubs.rsc.org
… Following a rapid lead optimization campaign, we report the development of eCF309, an mTOR inhibitor displaying low nanomolar potency both in vitro and in cells and an excellent …
Number of citations: 23 pubs.rsc.org
T Valero, DJ Baillache, C Fraser, SH Myers… - Bioorganic & Medicinal …, 2020 - Elsevier
… eCF309 … eCF309 and eCF324 display superior activity than the pan-PI3K inhibitor GDC0941, this selective inhibitor exhibits sub-µM activity against T98 (equivalent to that of eCF309…
Number of citations: 10 www.sciencedirect.com
C Fraser, NO Carragher, A Unciti-Broceta - MedChemComm, 2016 - pubs.rsc.org
… Correction: eCF309: a potent, selective and cellpermeable mTOR inhibitor … Correction for ‘eCF309: a potent, selective and cell-permeable mTOR inhibitor’ by Craig Fraser et al …
Number of citations: 0 pubs.rsc.org
A Unciti-Broceta - scholar.archive.org
… Following a rapid lead optimization campaign, we report the development of eCF309, an mTOR inhibitor displaying low nanomolar potency both in vitro and in cells and an excellent …
Number of citations: 2 scholar.archive.org
AG Amin, SW Jeong, JL Gillick… - International …, 2021 - spandidos-publications.com
Mechanistic target of rapamycin (mTOR), which functions via two multiprotein complexes termed mTORC1 and mTORC2, is positioned in the canonical phosphoinositide 3‑kinase‑…
Number of citations: 13 www.spandidos-publications.com
M Jhanwar-Uniyal, JF Dominguez, AL Mohan… - Advances in Biological …, 2022 - Elsevier
Aberrant signaling of mechanistic target of rapamycin (mTOR aka mammalian target of rapamycin) is shown to be linked to tumorigenesis of numerous malignancies including …
Number of citations: 6 www.sciencedirect.com
SJ Warchal, A Unciti-Broceta… - Future medicinal …, 2016 - Future Science
… this strategy resulted in the discovery of the first subnanomolar SRC inhibitor with 1000-fold selectivity over ABL [48] and highly potent dual mTORC1 and mTORC2 inhibitors (eCF309 – …
Number of citations: 47 www.future-science.com
DJ Baillache, A Unciti-Broceta - RSC medicinal chemistry, 2020 - pubs.rsc.org
Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of …
Number of citations: 31 pubs.rsc.org
C Fraser, JC Dawson, R Dowling… - Journal of medicinal …, 2016 - ACS Publications
Novel pyrazolopyrimidines displaying high potency and selectivity toward SRC family kinases have been developed by combining ligand-based design and phenotypic screening in an …
Number of citations: 53 pubs.acs.org
J Sterling, JR Baker, A McCluskey, L Munoz - Nature Communications, 2023 - nature.com
Chemical probes have reached a prominent role in biomedical research, but their impact is governed by experimental design. To gain insight into the use of chemical probes, we …
Number of citations: 4 www.nature.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。